N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide
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Overview
Description
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, which is known for its biological activity, and a dimethylsulfamoyl group, which can influence its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
Similar compounds with a dimethylsulfamoyl group have been known to interact with various enzymes and receptors in the body .
Mode of Action
Compounds with a dimethylsulfamoyl group often act as inhibitors, binding to their target proteins and preventing their normal function .
Biochemical Pathways
Similar compounds have been found to impact various biochemical pathways, including those involved in inflammation and pain signaling .
Pharmacokinetics
Similar compounds with a dimethylsulfamoyl group have been found to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been found to have anti-inflammatory and analgesic effects, reducing inflammation and pain in the body .
Preparation Methods
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzamide derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature conditions .
Chemical Reactions Analysis
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound also features a benzothiazole ring but has different substituents, leading to variations in its chemical reactivity and biological activity.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This derivative has shown cytotoxic activity against various cancer cell lines, highlighting the diverse applications of benzothiazole compounds.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-11-5-6-13(9-12(11)2)17(22)20-18-19-15-8-7-14(10-16(15)25-18)26(23,24)21(3)4/h5-10H,1-4H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOLYLKVKOIPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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